ヒドララジンアセトンヒドラゾン

概要

説明

Hydralazine acetone hydrazone, or HAH, is a synthetic compound composed of hydralazine, acetone, and hydrazone. It is a type of hydrazone, a class of organic compounds characterized by the presence of a hydrazone group. HAH has many applications in the scientific and medical fields due to its unique properties.

科学的研究の応用

キナゾリンおよびシッフ塩基の合成

ヒドララジンアセトンヒドラゾンは、キナゾリンおよびシッフ塩基の合成に使用されます。これらは、重要な薬効を持つ化合物です . これらの物質は、その潜在的な抗炎症および鎮痛作用について研究されており、製薬研究において貴重なものです。

抗菌および抗がん活性

この化合物は、抗菌および抗がん活性を有する新規医薬品の開発において有望であることが示されています . そのユニークな生物学的活性と優れた配位能力により、アポトーシスやオートファジーなどの細胞死経路を標的とする治療法の開発において注目を集めています。

制御された薬物放出

生体医用材料の応用において、ヒドララジンアセトンヒドラゾンは、抗炎症薬を結合して制御された放出に用いることができます . この応用は、長期間にわたって一貫した治療効果をもたらすことができる薬物送達システムの開発に不可欠です。

比色センサ

この化合物の誘導体は、環境因子に応答して色が変化する能力があるため、比色センサとしての用途が検討されています . この特性は、温度の変化や特定の物質の存在を検出できるセンサの開発に特に役立ちます。

降圧効果

ヒドララジンアセトンヒドラゾン自体は、降圧薬ヒドララジンの代謝産物の1つとして特定されており、降圧効果を示すことが示されています . この応用は、新規の血圧降下薬の開発にとって重要です。

有機合成における中間体

この化合物は、2-ジアゾプロパンを含むさまざまな有機化合物の合成における中間体として役立ちます . 中間体としての役割は、産業や研究においてさまざまな用途を持つ他の化学物質の生産において不可欠です。

作用機序

Target of Action

Hydralazine acetone hydrazone, also known as Acetone Hydralazine Hydrazone, primarily targets arterial vessels . It acts as a potent arterial vasodilator that reduces peripheral resistance directly by relaxing the smooth muscle cell layer in arterial vessels . This action is particularly beneficial in the management of hypertensive disorders and heart failure .

Mode of Action

It is suggested that hydralazine may function by either modulating the effect of purine-like compounds released from sympathetic nerve endings, and/or by producing an altered ca 2+ balance in vascular smooth muscle cells . Hydralazine can undergo a reversible conversion to the active hydralazine acetone hydrazone .

Biochemical Pathways

Hydralazine acetone hydrazone affects several biochemical pathways. It is spontaneously converted to the active pyruvic acid hydrazone or the pyruvic acid hydrazone tricyclic dehydration product, and these metabolites can convert back and forth between these two forms . Additionally, hydralazine rapidly forms a hydrazone with pyruvic acid in plasma or whole blood, which can account for a significant proportion of systemic clearance .

Pharmacokinetics

Hydralazine acetone hydrazone exhibits several pharmacokinetic properties that impact its bioavailability. After oral administration, hydralazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . The mean fractional availability is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . Food may enhance the bioavailability .

Result of Action

The molecular and cellular effects of Hydralazine acetone hydrazone’s action are primarily related to its vasodilatory properties. By relaxing the smooth muscle cell layer in arterial vessels, it reduces peripheral resistance, which can help manage hypertensive disorders and heart failure .

Action Environment

The action, efficacy, and stability of Hydralazine acetone hydrazone can be influenced by various environmental factors. For instance, it is susceptible to disproportionation to revert to acetone azine and hydrazine, especially in the presence of water . Furthermore, the heart rate-accelerating effects of epinephrine (adrenaline) are increased by hydralazine, and coadministration may lead to toxicity .

Safety and Hazards

Hydralazine is primarily used to treat hypertension and hypertensive urgency/emergency . Adverse effects include the anticipated tachycardia, fluid retention, and headache, caused by the vasodilation, especially in the early days of therapy, but may frequently be prevented by the concomitant use of a β-blocker .

将来の方向性

There is a critical need to use hydralazine in some patients with resistant hypertension. Available evidence supports a significant link between genotype and NAT2 enzyme activity as 29 studies were identified with an overall concordance between genotype and phenotype of 92% . With appropriate guidance on the usage of NAT2 genotype, clinicians can adopt a personalized approach to hydralazine dosing and prescription, enabling more efficient and safe treatment of resistant hypertension .

生化学分析

Biochemical Properties

Hydralazine Acetone Hydrazone interacts with various enzymes, proteins, and other biomolecules. It is known to have a unique biological action and excellent coordination ability, making it a hot topic in pharmaceutical research . It has been found to target cell death pathways like apoptosis, necrosis, and autophagy .

Cellular Effects

Hydralazine Acetone Hydrazone has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce programmed cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of action of Hydralazine Acetone Hydrazone involves its interaction with biomolecules. It is known to interfere with calcium transport in vascular smooth muscle, which is believed to be one of the mechanisms by which it exerts its effects . It also forms a hydrazone with pyruvic acid in plasma or whole blood, which can account for a significant proportion of systemic clearance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydralazine Acetone Hydrazone change over time. It has been observed that hydralazine is very unstable in plasma in vitro, with a half-life of approximately 6 minutes at 37°C . This instability necessitates rapid derivatization of samples to avoid loss of the drug .

Dosage Effects in Animal Models

The effects of Hydralazine Acetone Hydrazone vary with different dosages in animal models. In a study involving dogs, it was found that the pharmacokinetics of hydralazine were dose-dependent

Metabolic Pathways

Hydralazine Acetone Hydrazone is involved in several metabolic pathways. It undergoes extensive acetylator phenotype-dependent first-pass metabolism . Besides acetylation, oxidative metabolism accounts for a significant proportion of elimination .

Transport and Distribution

Hydralazine Acetone Hydrazone is transported and distributed within cells and tissues. It rapidly forms a hydrazone with pyruvic acid in plasma or whole blood, which can account for a significant proportion of systemic clearance .

特性

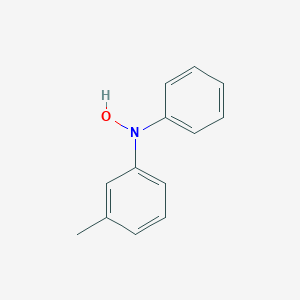

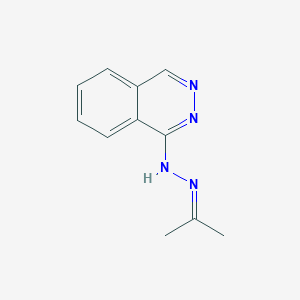

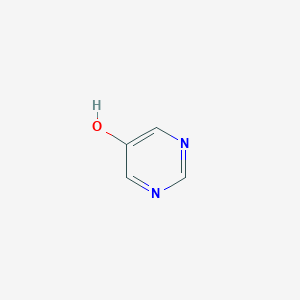

IUPAC Name |

N-(propan-2-ylideneamino)phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-8(2)13-15-11-10-6-4-3-5-9(10)7-12-14-11/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFJXINWDQGPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NN=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204704 | |

| Record name | Hydralazine acetone hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56173-18-3 | |

| Record name | 1(2H)-Phthalazinone, (1-methylethylidene)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56173-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydralazine acetone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056173183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydralazine acetone hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydralazine acetone hydrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Hydralazine acetone hydrazone (HAH) as a vasodilator?

A: While HAH itself possesses some vasodilatory activity, its primary mechanism involves conversion back to its parent compound, Hydralazine (H), in vivo. [, ] Both HAH and H relax pre-contracted vascular smooth muscle and inhibit the development of contractions induced by potassium and norepinephrine. [] This effect is attributed to their interaction with calcium (Ca++) flux, both from extracellular sources and intracellular stores. [] Essentially, HAH acts as a prodrug, being metabolized into the active compound, Hydralazine.

Q2: How does the vasodilatory potency of Hydralazine acetone hydrazone (HAH) compare to Hydralazine (H)?

A: Research suggests that HAH exhibits a lower vasodilatory potency compared to its parent compound, H. In hypertensive rabbits, HAH demonstrated a potency ratio of approximately 0.2 relative to H, indicating that a higher dose of HAH is required to achieve a comparable hypotensive effect. []

Q3: What is the metabolic fate of Hydralazine acetone hydrazone (HAH) in vivo?

A: Studies in rats [] and rabbits [] demonstrate that HAH undergoes enzymatic hydrolysis to yield Hydralazine (H) in vivo. Furthermore, HAH can be converted to Hydralazine pyruvic acid hydrazone (HPH) through two pathways: direct reaction with pyruvic acid or indirectly via conversion to H first. [] This metabolic conversion of HAH to both H and HPH plays a crucial role in its overall pharmacological activity.

Q4: Are there analytical methods available to study the pharmacokinetics of HAH and its metabolites?

A: Researchers have successfully employed high-performance liquid chromatography (HPLC) to simultaneously quantify plasma concentrations of HAH, H, and HPH. [] This method allows for a detailed understanding of the pharmacokinetic profile of HAH and its metabolites, providing insights into absorption, distribution, metabolism, and excretion.

Q5: What is the significance of studying the structure-activity relationship (SAR) of Hydralazine and its derivatives?

A: Understanding the SAR is crucial for designing more effective and safer vasodilators. Studies comparing HAH with Hydralazine butanone hydrazone (HBH) [] contribute to this understanding. Investigating how structural modifications impact the interactions with contractile mechanisms in vascular smooth muscle can guide the development of novel therapeutic agents with improved pharmacological profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)